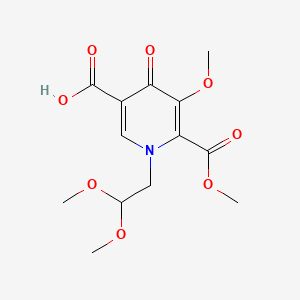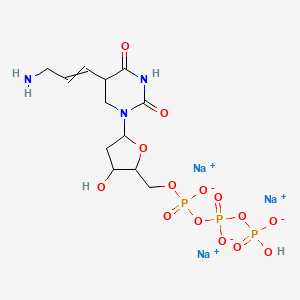
ZZYGWFNCSVBPJK-KXBZQBBNSA-M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SZ1676 is a derivative of SZ1677, which is a neuromuscular blocking agent.
Aplicaciones Científicas De Investigación
Zinc-Finger Nucleases (ZFNs) in Genome Engineering
Zinc-finger nucleases (ZFNs) represent a significant advancement in biological research, redefining the boundaries of genetic manipulation. ZFNs, composed of programmable DNA-binding modules and a nonspecific DNA cleavage domain, facilitate a range of genetic modifications. They induce DNA double-strand breaks, stimulating repair mechanisms at specific genomic locations, which is pivotal for genetic analysis and manipulation. This technology also shows therapeutic potential in genetic diseases (Gaj, Gersbach, & Barbas, 2013).
Gene Targeting in Mice Using ZFNs
Gene targeting in mice using embryonic injection of ZFNs is a breakthrough. ZFNs create site-specific double-strand breaks, leading to gene modifications in a significant proportion of live births. This method allows for the rapid creation of mouse models, facilitating functional genomics research and potentially offering a convenient alternative to conventional gene targeting (Carbery et al., 2010).
Ethical and Clinical Aspects of ZFNs
ZFN technology, moving towards clinical trials, poses ethical questions similar to other gene transfer methods. The specificity and versatility of ZFNs for gene editing highlight the need for ethical considerations in their use, especially in clinical applications (Palpant & Dudzinski, 2013).
Peroxidase-Mimicking Nanozymes
The development of Zn-doped CuO nanoparticles, showing superior peroxidase-like enzyme activity, is an emerging field in nanomaterial-based enzyme mimetics. These nanozymes are promising for diverse enzyme applications, including sensitive glucose and antioxidant detection, offering an alternative to natural enzymes (Nagvenkar & Gedanken, 2016).
Rapid Engineering of ZFNs for Gene Modification
The OPEN (Oligomerized Pool ENgineering) strategy for constructing zinc-finger arrays has enhanced the efficiency of ZFNs in gene modification. This "open-source" method has been successful in inducing targeted alterations in various genes, paving the way for broader application of ZFN technology in biological research and gene therapy (Maeder et al., 2008).
Improving Proton Conductivity in Fuel Cells
Research on Y-doped barium zirconate (BZY) as a proton-conducting electrolyte in fuel cells showed that increasing Y concentration enhances proton concentration but decreases conductivity. This study contributes to optimizing fuel cell electrolytes for better performance (Fabbri et al., 2010).
Concurrent Nonlinearities in Quantum Computing
The successful design and experimental implementation of concurrent nonlinear interactions in a periodically poled KTiOPO(4) crystal for quantum computing over the optical frequency comb represent a significant advance in the field (Pysher et al., 2009).
Mass Spectrometry Data in Proteomics Research
The introduction of the 'mzXML' format, an open, generic XML representation of MS data, has facilitated data management and interpretation in proteomics research. This advancement aids in integrating different types of mass spectrometers and simplifies data analysis and exchange (Pedrioli et al., 2004).
ZFNs in Gene Therapy
ZFNs, as tools for gene manipulation, have shown potential in gene therapy models. Recent developments in designing and testing ZFNs for targeting specific genes, along with minimizing associated toxic side effects, have brought ZFN-based gene therapy closer to reality (Carroll, 2008).
Propiedades
Número CAS |
159325-23-2 |
|---|---|
Fórmula molecular |
C₃₇H₅₉BrN₂O₆ |
Peso molecular |
707.78 |
Nombre IUPAC |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
InChI |
InChI=1S/C37H59N2O6.BrH/c1-6-17-39(18-7-8-19-39)32-23-30-28-10-9-27-22-33(44-25(2)40)31(38-15-13-37(14-16-38)42-20-21-43-37)24-36(27,5)29(28)11-12-35(30,4)34(32)45-26(3)41;/h6,27-34H,1,7-24H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 |
Clave InChI |
ZZYGWFNCSVBPJK-KXBZQBBNSA-M |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCC5(CC4)OCCO5)C)CCC6(C3CC(C6OC(=O)C)[N+]7(CCCC7)CC=C)C.[Br-] |
Sinónimos |
SZ1676 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B560531.png)
![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)

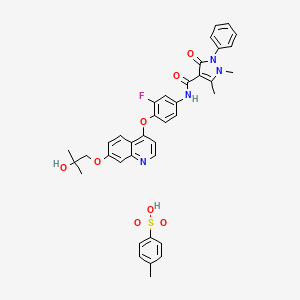
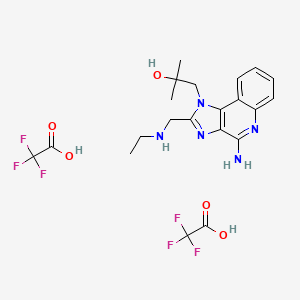
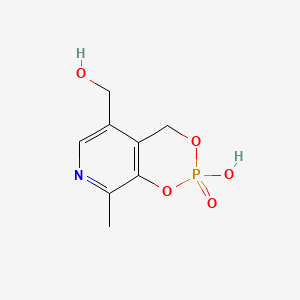
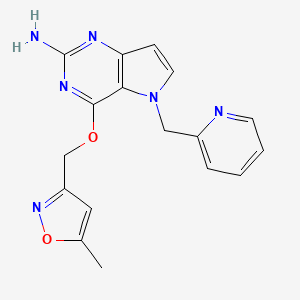
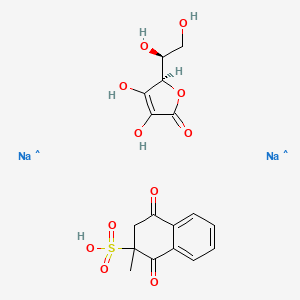
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
